Cas no 19539-34-5 (5,6-Dimethyl-1-benzimidazolemethanol)

5,6-Dimethyl-1-benzimidazolemethanol is a benzimidazole derivative characterized by the presence of methyl groups at the 5 and 6 positions and a hydroxymethyl substituent at the 1-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Its structural features enhance reactivity and selectivity in nucleophilic and electrophilic substitution reactions. The hydroxymethyl group offers a functional handle for further derivatization, while the dimethyl substitution pattern can influence steric and electronic properties, improving stability and solubility in various solvents. The compound is valuable in research applications requiring tailored benzimidazole scaffolds for drug discovery or material science.
5,6-Dimethyl-1-benzimidazolemethanol structure
19539-34-5 structure
Product Name:5,6-Dimethyl-1-benzimidazolemethanol
CAS No:19539-34-5
MF:C10H12N2O
MW:176.215082168579
CID:185306
PubChem ID:294532
Update Time:2025-06-08

5,6-Dimethyl-1-benzimidazolemethanol Chemical and Physical Properties

Names and Identifiers

    • 1H-Benzimidazole-1-methanol,5,6-dimethyl-
    • (5,6-dimethylbenzimidazol-1-yl)methanol
    • 1H-Benzimidazole-1-methanol,5,6-dimethyl-(9CI)
    • (5,6-dimethyl-benzimidazol-1-yl)-methanol
    • (5,6-dimethyl-benzoimidazol-1-yl)-methanol
    • 1-Hydroxymethyl-5,6-dimethyl-benzimidazol
    • 1-Hydroxymethyl-5,6-dimethylbenzimidazol (I)
    • 5,6-DIMETHYL-1-BENZIMIDAZOLEMETHANOL
    • DTXSID60941309
    • (5,6-dimethyl-1H-1,3-benzodiazol-1-yl)methanol
    • 19539-34-5
    • (5,6-dimethyl-1h-benzimidazol-1-yl)methanol
    • NSC163162
    • AKOS024332214
    • (5,6-Dimethyl-1H-benzo[d]imidazol-1-yl)methanol
    • NSC-163162
    • 5,6-Dimethyl-1-benzimidazolemethanol
    • Inchi: 1S/C10H12N2O/c1-7-3-9-10(4-8(7)2)12(6-13)5-11-9/h3-5,13H,6H2,1-2H3
    • InChI Key: PFCNDSQZKWGKTN-UHFFFAOYSA-N
    • SMILES: OCN1C=NC2C=C(C)C(C)=CC1=2

Computed Properties

  • Exact Mass: 176.09506
  • Monoisotopic Mass: 176.095
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 186
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 38Ų

Experimental Properties

  • Density: 1.2±0.1 g/cm3
  • Melting Point: NA
  • Boiling Point: 354.6±44.0 °C at 760 mmHg
  • Flash Point: 168.2±28.4 °C
  • Refractive Index: 1.608
  • PSA: 38.05
  • LogP: 1.60290
  • Vapor Pressure: 0.0±0.8 mmHg at 25°C

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Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
D462148-50mg
5,6-Dimethyl-1-benzimidazolemethanol
19539-34-5
50mg
$ 70.00 2022-06-02
TRC
D462148-100mg
5,6-Dimethyl-1-benzimidazolemethanol
19539-34-5
100mg
$ 95.00 2022-06-02
TRC
D462148-500mg
5,6-Dimethyl-1-benzimidazolemethanol
19539-34-5
500mg
$ 365.00 2022-06-02

5,6-Dimethyl-1-benzimidazolemethanol Related Literature

Additional information on 5,6-Dimethyl-1-benzimidazolemethanol

Introduction to 5,6-Dimethyl-1-benzimidazolemethanol (CAS No. 19539-34-5)

5,6-Dimethyl-1-benzimidazolemethanol, identified by its Chemical Abstracts Service (CAS) number 19539-34-5, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the benzimidazole family, a class of molecules known for their diverse biological activities and utility in medicinal chemistry. The structural features of 5,6-Dimethyl-1-benzimidazolemethanol, particularly the presence of methyl substituents at the 5 and 6 positions of the benzimidazole ring, contribute to its unique chemical properties and potential applications in drug discovery.

The benzimidazole core is a privileged scaffold in medicinal chemistry, exhibiting a wide range of pharmacological effects, including antiviral, anticancer, and antimicrobial activities. The methanol substituent at the 1-position introduces a hydroxyl group that can participate in various chemical reactions, such as esterification, etherification, or oxidation, making 5,6-Dimethyl-1-benzimidazolemethanol a versatile intermediate in synthetic chemistry.

Recent advancements in the field of drug development have highlighted the importance of heterocyclic compounds in designing novel therapeutic agents. 5,6-Dimethyl-1-benzimidazolemethanol has been explored as a precursor in the synthesis of more complex molecules with enhanced pharmacological profiles. For instance, researchers have utilized this compound to develop derivatives with improved binding affinity to biological targets, such as enzymes and receptors involved in metabolic pathways.

In particular, studies have demonstrated that modifications of the benzimidazole ring can significantly influence the biological activity of the resulting compounds. The methyl groups at the 5 and 6 positions in 5,6-Dimethyl-1-benzimidazolemethanol serve as handles for further functionalization, allowing chemists to tailor the properties of the molecule for specific applications. This flexibility has made it a valuable building block in the synthesis of novel bioactive molecules.

The pharmaceutical industry has shown interest in 5,6-Dimethyl-1-benzimidazolemethanol due to its potential as an intermediate in the production of drugs targeting various diseases. For example, researchers have investigated its role in synthesizing compounds that modulate inflammatory responses and immune function. These studies have been particularly relevant in light of recent findings linking dysregulated immune pathways to chronic diseases such as autoimmune disorders and cancer.

Moreover, the chemical synthesis of 5,6-Dimethyl-1-benzimidazolemethanol has been optimized for scalability and efficiency, ensuring that it can be produced in sufficient quantities for industrial applications. Modern synthetic methodologies have enabled the preparation of this compound with high purity and yield, making it a reliable starting material for further derivatization.

One notable application of 5,6-Dimethyl-1-benzimidazolemethanol is in the development of metal-organic frameworks (MOFs) and coordination polymers. These materials have garnered attention for their potential use in catalysis, gas storage, and separation technologies. The benzimidazole moiety can act as a ligand for metal ions, forming stable complexes that exhibit unique properties useful in various industrial processes.

The versatility of 5,6-Dimethyl-1-benzimidazolemethanol extends to its role as a chiral building block in asymmetric synthesis. Chiral molecules are crucial in pharmaceuticals because they often exist as enantiomers with different biological activities. By incorporating chiral centers into derivatives of 5,6-Dimethyl-1-benzimidazolemethanol, researchers can develop enantiomerically pure compounds with enhanced therapeutic efficacy and reduced side effects.

Recent research has also explored the use of 5,6-Dimethyl-1-benzimidazolemethanol in green chemistry initiatives. The development of sustainable synthetic routes has become increasingly important in pharmaceutical manufacturing to minimize environmental impact. Researchers have investigated eco-friendly methods for producing this compound using renewable resources and catalytic processes that reduce waste generation.

The future prospects for 5,6-Dimethyl-1-benzimidazolemethanol are promising, with ongoing studies focusing on expanding its applications in drug discovery and material science. As our understanding of molecular interactions continues to evolve, this compound is expected to play a significant role in developing innovative solutions for global health challenges.

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